![molecular formula C12H9NO B3059814 5H-茚并[1,2-b]吡啶-5-醇 CAS No. 127664-00-0](/img/structure/B3059814.png)

5H-茚并[1,2-b]吡啶-5-醇

描述

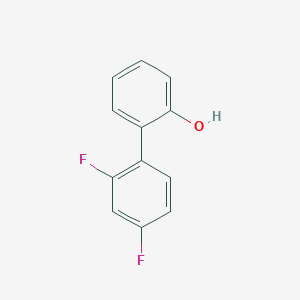

5H-indeno[1,2-b]pyridin-5-ol, also known as 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol, is a chemical compound with the molecular formula C18H13NO . It has a molecular weight of 259.31 . It is a solid substance and is used for research and development .

Synthesis Analysis

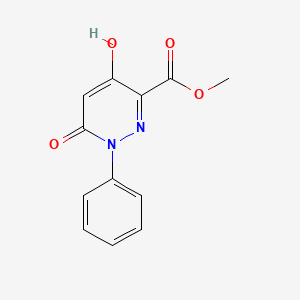

The synthesis of 5H-indeno[1,2-b]pyridin-5-ol involves a one-pot condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of a catalytic amount of thiourea dioxide at 80°C in water . Another method involves the use of Suzuki coupling reactions .Molecular Structure Analysis

The InChI code for 5H-indeno[1,2-b]pyridin-5-ol is 1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H .Chemical Reactions Analysis

The chemical reactions involving 5H-indeno[1,2-b]pyridin-5-ol include a Michael-type C–C bond formation and subsequent aza-Wittig reaction to give 5H-indeno[1,2-b]pyridines . The substitution position of triphenylamine (TPA) on 5H-indeno[1,2-b]pyridin-5-ol results in different molecular conformation and finally determines the luminescent behavior of these isomers .Physical And Chemical Properties Analysis

5H-indeno[1,2-b]pyridin-5-ol is a solid substance . It has a molecular weight of 259.31 .科学研究应用

抗癌活性

- DNA插层人类拓扑异构酶IIα催化抑制剂:合成并表征了一种新型衍生物2-(呋喃-2-基)-4-(吡啶-2-基)-5H-茚并[1,2-b]吡啶-5-酮(TI-1-190)作为DNA插层人类拓扑异构酶IIα催化抑制剂。该化合物显示出比拓扑异构酶II毒物依托泊苷更强的活性和更低的DNA毒性,并显示出caspase 3非依赖性抗癌活性 (Jeon et al., 2017)。

- 拓扑异构酶抑制活性和细胞毒性:合成了几种2,4-二芳基-5H-茚并[1,2-b]吡啶衍生物,并评估了它们对各种人类癌细胞系的拓扑异构酶I和II抑制活性和细胞毒性。一些衍生物显示出显着的抑制和细胞毒性作用,表明具有作为抗癌剂的潜力 (Kadayat et al., 2015)。

合成和结构研究

- 新的合成方法:开发了合成5H-茚并[1,2-b]吡啶和5H-茚并[1,2-b]吡啶-5-酮的方法,包括三丁基(茚-3-亚氨基)膦与α、β-不饱和酮和醛的热反应 (Nitta et al., 1991)。

- 晶体结构分析:报道了某些5H-茚并[1,2-b]吡啶羧酸衍生物的晶体结构和构象研究,提供了对这些化合物结构方面的见解 (Pandian et al., 2014)。

安全和危害

The safety information for 5H-indeno[1,2-b]pyridin-5-ol includes the following hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The future directions for the research on 5H-indeno[1,2-b]pyridin-5-ol could involve the design of novel fluorescent isomers using 5H-indeno[1,2-b]pyridin-5-ol as an electron acceptor . The substitution position of TPA on 5H-indeno[1,2-b]pyridin-5-ol could be adjusted to form different isomers, and the photophysical, thermal, and electrochemical properties of these isomers could be systematically studied through experimental and theoretical methods .

属性

IUPAC Name |

5H-indeno[1,2-b]pyridin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7,12,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRNHLXZVTVMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396797 | |

| Record name | 5H-indeno[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-indeno[1,2-b]pyridin-5-ol | |

CAS RN |

127664-00-0 | |

| Record name | 5H-indeno[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3059753.png)